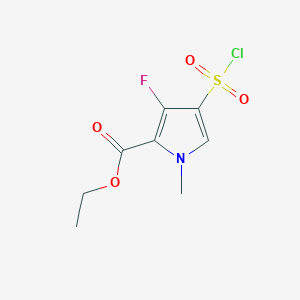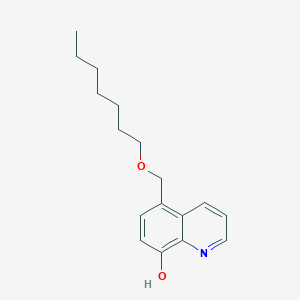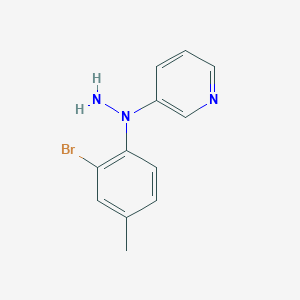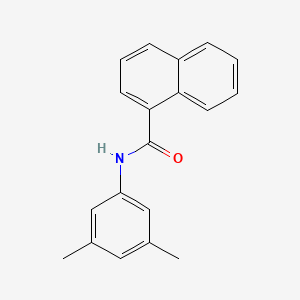
N-(3,5-Dimethylphenyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dimethylphenyl)-1-naphthamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a naphthalene ring bonded to an amide group, which is further substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dimethylphenyl)-1-naphthamide typically involves the reaction of 3,5-dimethylaniline with 1-naphthoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process can be optimized using large-scale chromatographic techniques or crystallization methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-Dimethylphenyl)-1-naphthamide can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine. This reaction typically involves the use of reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
Chemistry: N-(3,5-Dimethylphenyl)-1-naphthamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its unique structural features allow it to interact with biological molecules, making it useful in imaging and diagnostic applications.
Medicine: The compound has been investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in the treatment of diseases such as cancer or neurological disorders.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in various applications, including textiles and coatings.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-1-naphthamide involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or enzymes, altering their activity. The compound’s aromatic rings and amide group allow it to form hydrogen bonds and π-π interactions with its targets, leading to changes in their conformation and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- N-(2,3-Dimethylphenyl)-1-naphthamide
- N-(3,4-Dimethylphenyl)-1-naphthamide
- N-(2,5-Dimethylphenyl)-1-naphthamide
Comparison: N-(3,5-Dimethylphenyl)-1-naphthamide is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.
Properties
CAS No. |
544450-47-7 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-13-10-14(2)12-16(11-13)20-19(21)18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21) |
InChI Key |
CDFLAAOVEMYJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



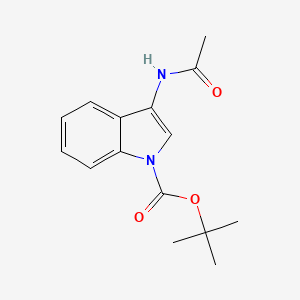
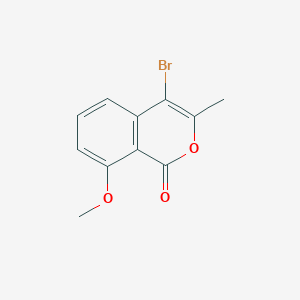
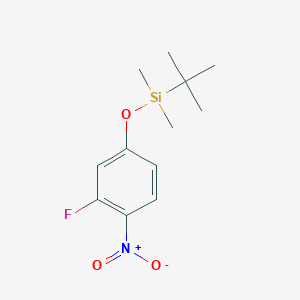

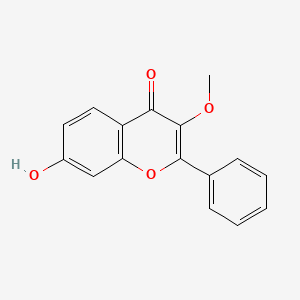


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)

